Akt1-IN-4
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Overview
Description
Akt1-IN-4 is a small molecule inhibitor specifically designed to target Akt1, a serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, survival, and metabolism. Akt1 is part of the PI3K/Akt/mTOR signaling pathway, which is often deregulated in cancer and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Akt1-IN-4 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. One common method involves the use of a five-point pharmacophore hypothesis for virtual screening, followed by molecular docking and binding free energy calculations to identify potential inhibitors . The final compound is obtained through a series of chemical reactions, including cyclization and functional group modifications.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized by using high-throughput screening techniques and automated synthesis platforms. The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300) and Tween 80, and finally diluting with double-distilled water (ddH2O) .
Chemical Reactions Analysis
Types of Reactions: Akt1-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity towards Akt1.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal yields and purity.
Major Products Formed: The major products formed from these reactions are intermediates and final compounds with enhanced pharmacological properties. These products are characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).
Scientific Research Applications
Akt1-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the PI3K/Akt/mTOR signaling pathway and its role in cellular processes . In biology, this compound is employed to investigate the mechanisms of cell growth, survival, and apoptosis . In medicine, it is being explored as a potential therapeutic agent for treating cancers with overexpressed or activated Akt1 . Additionally, this compound is used in drug discovery and development to identify new inhibitors and optimize existing ones .
Mechanism of Action
Akt1-IN-4 exerts its effects by specifically inhibiting the activity of Akt1. The compound binds to the pleckstrin homology (PH) domain of Akt1, preventing its translocation to the plasma membrane and subsequent activation by phosphorylation . This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, leading to reduced cell proliferation, increased apoptosis, and decreased tumor growth . The molecular targets and pathways involved include receptor tyrosine kinases (RTKs), phosphoinositide 3-kinase (PI3K), and downstream effectors like mTOR and FOXO transcription factors .
Comparison with Similar Compounds
Akt1-IN-4 is unique compared to other Akt inhibitors due to its high selectivity and potency towards Akt1. Similar compounds include ATP-competitive inhibitors like CCT128930 and GDC-0068, which target Akt2 and Akt1, respectively . Other similar compounds identified through virtual screening and molecular docking include 3-methyl-xanthine, quinoline-4-carboxamide, and 2-[4-(cyclohexa-1,3-dien-1-yl)-1H-pyrazol-3-yl]phenol . These compounds share similar mechanisms of action but differ in their chemical structures and binding affinities, highlighting the uniqueness of this compound in its specific inhibition of Akt1 .
Properties
Molecular Formula |
C37H31N7O3 |
---|---|
Molecular Weight |
621.7 g/mol |
IUPAC Name |
5-[6-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2,6-diazaspiro[3.3]heptane-2-carbonyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C37H31N7O3/c38-33-29(7-4-16-39-33)34-41-31-14-13-30(25-5-2-1-3-6-25)40-35(31)44(34)28-11-8-24(9-12-28)18-42-20-37(21-42)22-43(23-37)36(47)26-10-15-32(46)27(17-26)19-45/h1-17,19,46H,18,20-23H2,(H2,38,39) |
InChI Key |
MJOZPGGWUHJZMU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1CC3=CC=C(C=C3)N4C5=C(C=CC(=N5)C6=CC=CC=C6)N=C4C7=C(N=CC=C7)N)CN(C2)C(=O)C8=CC(=C(C=C8)O)C=O |
Origin of Product |
United States |
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